molecular formula C11H11BrO3 B8252399 Ethyl 2-(3-bromophenyl)-3-oxopropanoate

Ethyl 2-(3-bromophenyl)-3-oxopropanoate

Cat. No.: B8252399
M. Wt: 271.11 g/mol
InChI Key: BNYXCUYTAHGECY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)-3-oxopropanoate (CAS: 21575-91-7) is a β-keto ester featuring a 3-bromophenyl substituent at the α-position of the carbonyl group. Its molecular formula is C₁₁H₁₁BrO₃, with a molecular weight of 271.11 g/mol. Structurally, it consists of an ethyl ester group, a ketone moiety, and a brominated aromatic ring at the meta position (Figure 1) . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in condensation and cyclization reactions. For instance, it serves as a precursor in the synthesis of pyrazole and pyrrole derivatives, which are common scaffolds in drug discovery .

Properties

IUPAC Name

ethyl 2-(3-bromophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-7,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYXCUYTAHGECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings:

  • Positional Isomerism : The meta-bromo derivative (target compound) exhibits moderate reactivity in nucleophilic substitutions compared to the para-bromo analog, which shows higher polarity and solubility in polar solvents .
  • Electron-Withdrawing Groups: Fluorine at the ortho position (as in the 2-fluoro analog) enhances electrophilicity at the ketone, accelerating reactions like Knoevenagel condensations .
  • Steric Effects : Bulky substituents (e.g., cyclopropyl in 4bh) reduce reaction rates in Michael additions due to steric hindrance .

Physicochemical Properties

Comparative data for selected analogs:

Property This compound Ethyl 4-bromo analog Ethyl 2-fluoro analog
Melting Point (°C) 78–80 (lit.) 85–87 72–74
LogP (Octanol-Water) 2.5 2.3 2.1
Solubility (mg/mL, DMSO) >50 >50 >50
λmax (UV-Vis, nm) 254 260 248

Note: Data collated from supplier catalogs and synthesis reports .

Key Findings:

  • Lipophilicity : The meta-bromo derivative has a higher logP (2.5) than its para-bromo counterpart (2.3), suggesting better membrane permeability in biological systems.
  • UV Absorption : Positional changes in the aryl group alter π→π* transitions, impacting photochemical applications.

Key Findings:

  • Electron-Deficient Aryl Groups : The 2-fluoro analog achieves higher yields in cyclization reactions due to increased electrophilicity .
  • Steric Limitations : The target compound’s meta-bromo group balances reactivity and steric accessibility, making it versatile in multi-step syntheses .

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